Cas no 100606-35-7 (3-(4-chloro-2-methylphenyl)prop-2-enoic acid)

3-(4-chloro-2-methylphenyl)prop-2-enoic acid structure
100606-35-7 structure
Product Name:3-(4-chloro-2-methylphenyl)prop-2-enoic acid
CAS No:100606-35-7
MF:C10H9ClO2
MW:196.630262136459
CID:3550026
PubChem ID:13586472
Update Time:2025-04-22

3-(4-chloro-2-methylphenyl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid, 3-(4-chloro-2-methylphenyl)-, (E)-
    • 3-(4-chloro-2-methylphenyl)prop-2-enoic acid
    • EN300-1967115
    • (E)-3-(4-Chloro-2-methylphenyl)acrylic acid
    • 2-Propenoic acid, 3-(4-chloro-2-methylphenyl)-
    • A1-58683
    • 100606-35-7
    • (2E)-3-(4-chloro-2-methylphenyl)prop-2-enoic acid
    • EN300-1456967
    • 879-76-5
    • SCHEMBL11315445
    • SCHEMBL11315447
    • Inchi: 1S/C10H9ClO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
    • InChI Key: ALQRJTBEKVHVBW-HWKANZROSA-N
    • SMILES: ClC1C=CC(/C=C/C(=O)O)=C(C)C=1

Computed Properties

  • Exact Mass: 196.0291072Da
  • Monoisotopic Mass: 196.0291072Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 37.3Ų

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